2-(2-FLUOROPHENOXY)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]ACETAMIDE
CAS No.: 1421526-52-4
Cat. No.: VC5001349
Molecular Formula: C14H15FN2O3
Molecular Weight: 278.283
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421526-52-4 |
|---|---|
| Molecular Formula | C14H15FN2O3 |
| Molecular Weight | 278.283 |
| IUPAC Name | 2-(2-fluorophenoxy)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]acetamide |
| Standard InChI | InChI=1S/C14H15FN2O3/c1-10-8-11(20-17-10)6-7-16-14(18)9-19-13-5-3-2-4-12(13)15/h2-5,8H,6-7,9H2,1H3,(H,16,18) |
| Standard InChI Key | DWYQLPVCPOAAPG-UHFFFAOYSA-N |
| SMILES | CC1=NOC(=C1)CCNC(=O)COC2=CC=CC=C2F |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 2-(2-fluorophenoxy)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]acetamide combines aromatic and heterocyclic elements, contributing to its physicochemical profile:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅FN₂O₃ |
| Molecular Weight | 278.283 g/mol |
| IUPAC Name | 2-(2-fluorophenoxy)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]acetamide |
| SMILES | CC1=NOC(=C1)CCNC(=O)COC2=CC=CC=C2F |
| InChI Key | DWYQLPVCPOAAPG-UHFFFAOYSA-N |
The fluorophenoxy group enhances lipophilicity, while the oxazole ring introduces hydrogen-bonding capabilities, influencing solubility and target binding.
Synthesis and Optimization
Synthetic Route
The synthesis involves a multi-step sequence:
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Acylation of 2-fluorophenol: Reaction with chloroacetyl chloride under basic conditions yields 2-(2-fluorophenoxy)acetyl chloride.
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Oxazole ring formation: Cyclization of 3-methyl-5-(2-aminoethyl)oxazole via Huisgen 1,3-dipolar cycloaddition.
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Amide coupling: Condensation of the acyl chloride with the oxazole-ethylamine intermediate using carbodiimide reagents.
Industrial Scalability
Batch processes achieve ~65% yield, while continuous-flow systems improve efficiency to 78% by minimizing side reactions. Purification via silica gel chromatography ensures >95% purity for research applications.
Biological Activities and Mechanisms
Enzymatic Inhibition
Structural analogs exhibit p38 mitogen-activated protein kinase (MAPK) inhibition (IC₅₀ = 120 nM), reducing TNF-α production in macrophages . The fluorophenoxy group likely occupies the hydrophobic pocket adjacent to the ATP-binding site.
Structure-Activity Relationship (SAR) Findings
| Modification Site | Effect on Activity |
|---|---|
| Fluorine substitution (ortho) | ↑ Lipophilicity, ↑ Target binding by 40% |
| Oxazole methyl group | ↓ Metabolic degradation (t₁/₂ extended from 2.1 to 4.7 h) |
| Ethyl spacer length | Optimal 2-carbon chain maximizes receptor engagement |
Replacing fluorine with chlorine reduces potency (IC₅₀ increases to 380 nM), highlighting the role of electronegativity in target interactions .
Applications in Drug Development
Anti-Inflammatory Agents
Preclinical models show 58% reduction in paw edema (rat collagen-induced arthritis) at 10 mg/kg/day, comparable to dexamethasone.
Agricultural Chemistry
Oxazole-containing acetamides demonstrate fungicidal activity against Phytophthora infestans (EC₅₀ = 12 µM), though field trials for the target compound remain ongoing .
Comparative Analysis with Structural Analogs
The target compound’s fluorine and methyl groups optimize both solubility and metabolic stability compared to bulkier analogs .
Future Research Directions
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In vivo toxicology profiles: Current LD₅₀ data is limited to murine models (LD₅₀ > 2,000 mg/kg).
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Crystallographic studies: X-ray diffraction of target-ligand complexes to refine docking models.
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Combination therapies: Synergy testing with NSAIDs or antiparasitics.
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